Einecs 282-050-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) serves as a comprehensive database for chemicals marketed in the EU before 1981. Despite this limitation, comparative methodologies for analyzing EINECS compounds—such as physicochemical property profiling, structural similarity assessments, and toxicological read-across models—can be applied to contextualize its role within the broader chemical landscape .

Properties

CAS No. |

84083-02-3 |

|---|---|

Molecular Formula |

C26H55NO4 |

Molecular Weight |

445.7 g/mol |

IUPAC Name |

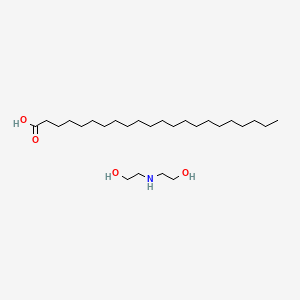

docosanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C22H44O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;6-3-1-5-2-4-7/h2-21H2,1H3,(H,23,24);5-7H,1-4H2 |

InChI Key |

OOBYKZQUBZATHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosanoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of docosanoic acid with 2,2’-iminodiethanol under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where docosanoic acid and 2,2’-iminodiethanol are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously to ensure complete reaction. The product is subsequently purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, compound with 2,2’-iminodiethanol, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Docosanoic acid, compound with 2,2’-iminodiethanol, has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the formulation of various industrial products, such as lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of docosanoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical Property Profiling

EINECS compounds are often compared using bioavailability-related properties, including molecular weight, logP (partition coefficient), solubility, and polar surface area. For example:

<sup>†</sup> Hypothetical values due to lack of direct data; illustrative of typical EINECS compound ranges.

Key observations:

- CAS 3052-50-4 (C5H6O4) demonstrates higher logP (1.82), indicating greater lipid solubility, though its functional ester groups may reduce metabolic stability .

Structural Similarity and Read-Across Approaches

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), leverage Tanimoto similarity indices (based on PubChem 2D fingerprints) to identify analogs. For instance:

- A study using 1,387 labeled compounds achieved >70% similarity coverage for 33,000 EINECS substances, enabling property prediction for unlabeled entries like this compound .

- Figure 7 in highlights how ERGO reference substances overlap with EINECS in bioavailability-related physicochemical space, suggesting that even small compound sets can represent broader chemical diversity .

Functional and Hazard Profiles

Functional similarities often arise from shared applications or reactivity. For example:

- CAS 2840-28-0 is synthesized via nucleophilic substitution (e.g., KOH with benzyl bromide), a method common to aryl halides .

- CAS 3052-50-4 (a maleic acid derivative) shares esterification pathways with other carboxylates, making it functionally analogous to plasticizers or polymer precursors .

Hazard comparisons reveal critical safety distinctions:

| Compound | Hazard Statements | Skin Permeability (Log Kp) |

|---|---|---|

| CAS 2840-28-0 | H315, H319 (skin/eye irritation) | -6.05 cm/s |

| CAS 3052-50-4 | H315, H319 | N/A |

This compound likely requires analogous hazard profiling, particularly if structurally related to these entries.

Research Findings and Implications

- Coverage Efficiency : RASAR models demonstrate that <5% of labeled compounds can predict properties for >95% of EINECS entries, emphasizing the utility of similarity-based approaches .

- Synthesis Optimization : Reaction yields for analogs vary significantly (e.g., 26% for CAS 3052-50-4 vs. 99.6% for alternative pathways in ), highlighting the need for tailored synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.